molecular formula C20H18O5 B3486317 [5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

Cat. No.: B3486317
M. Wt: 338.4 g/mol
InChI Key: VNMPNELTFUQHGL-UHFFFAOYSA-N
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Description

Benzyloxyacetic acid, a compound with a similar structure, is a monocarboxylic acid and an ether. It is functionally related to benzyl alcohol and glycolic acid . It’s used in various syntheses, including the creation of mixed benzyloxyacetic pivalic anhydride and chiral glycolates .


Synthesis Analysis

Benzyloxyacetic acid can be synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . It can also undergo direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diasteroisomer .


Molecular Structure Analysis

The molecular structure of benzyloxyacetic acid is represented by the linear formula C6H5CH2OCH2CO2H . Its molecular weight is 166.17 .


Chemical Reactions Analysis

Benzyloxyacetic acid may undergo various reactions. For instance, it can participate in oxidation reactions, where the attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .


Physical and Chemical Properties Analysis

Benzyloxyacetic acid is a liquid with a refractive index of 1.526. It has a boiling point of 137-139 °C/0.6 mmHg and a density of 1.162 g/mL at 25 °C .

Properties

IUPAC Name

2-(4,7-dimethyl-2-oxo-5-phenylmethoxychromen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-8-16(24-11-14-6-4-3-5-7-14)19-13(2)15(10-18(21)22)20(23)25-17(19)9-12/h3-9H,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMPNELTFUQHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid
Reactant of Route 2
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[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid
Reactant of Route 3
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[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid
Reactant of Route 4
[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid

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